molecular formula C11H15NO3 B2752444 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid CAS No. 55278-64-3

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid

Cat. No.: B2752444
CAS No.: 55278-64-3
M. Wt: 209.245
InChI Key: ZYCDJLZFOUQYKT-UHFFFAOYSA-N
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Description

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound with the molecular formula C11H15NO3. It is characterized by a cyclohexyl group attached to the oxazole ring, which is further substituted with a methyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the cyclization of 3-cyclohexyl-5-methyl-4-isoxazolecarboxylic acid under controlled conditions. The reaction can be catalyzed by various agents, including metal catalysts or metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7-9(11(13)14)10(12-15-7)8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCDJLZFOUQYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2CCCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55278-64-3
Record name 3-cyclohexyl-5-methyl-1,2-oxazole-4-carboxylic acid
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